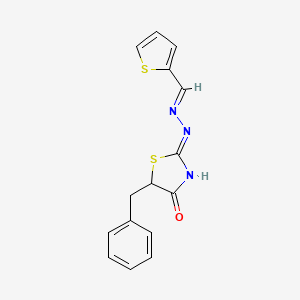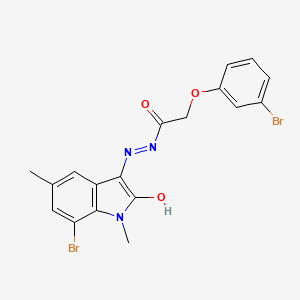![molecular formula C18H22F3N3O3 B6053538 3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone, commonly known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters and has shown promising results in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TFB-TBOA exerts its pharmacological effects by inhibiting the activity of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to excitotoxicity and neuronal damage. By inhibiting glutamate transporters, TFB-TBOA reduces the reuptake of glutamate into presynaptic neurons, leading to increased extracellular glutamate levels and reduced neuronal activity.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, TFB-TBOA has been shown to have other biochemical and physiological effects. Studies have shown that TFB-TBOA can modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation. Additionally, TFB-TBOA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TBOA is its high potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in neurological disorders. However, TFB-TBOA has some limitations as well. Its short half-life and poor solubility in water can make it difficult to administer in vivo. Additionally, its potent inhibitory effects on glutamate transporters can lead to adverse effects such as seizures and neurotoxicity if not used carefully.
Orientations Futures
There are several potential future directions for research on TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Additionally, further studies are needed to investigate the long-term effects of TFB-TBOA on neuronal function and survival. Finally, TFB-TBOA may have potential applications in other areas of medicine, such as oncology, where glutamate transporters have been implicated in tumor growth and metastasis.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with 4-morpholinone. The final step involves the reaction of the intermediate compound with piperazine to obtain TFB-TBOA.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential therapeutic applications in treating neurological disorders. Its ability to inhibit glutamate transporters has been shown to reduce excitotoxicity and improve neuronal survival in animal models of stroke and epilepsy. Additionally, TFB-TBOA has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3/c19-18(20,21)14-3-1-2-13(10-14)12-24-5-4-22-17(26)15(24)11-16(25)23-6-8-27-9-7-23/h1-3,10,15H,4-9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMSSZRAOMXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![N,N-diethyl-2-[4-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6053470.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)
![N-(3,4-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6053496.png)


![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)